ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C27H27NO4S and an average mass of 461.573 Da This compound is notable for its unique structure, which includes a xanthene moiety, a benzothiophene ring, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene ring and the introduction of the xanthene moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The xanthene moiety and benzothiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 3-oxo-2-(9H-xanthen-9-yl)butanoate: Shares the xanthene moiety but differs in the rest of the structure.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Contains a similar carbonyl-amino structure but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27NO4S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-(9H-xanthene-9-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H27NO4S/c1-3-16-13-14-19-22(15-16)33-26(24(19)27(30)31-4-2)28-25(29)23-17-9-5-7-11-20(17)32-21-12-8-6-10-18(21)23/h5-12,16,23H,3-4,13-15H2,1-2H3,(H,28,29) |
InChI Key |
RXZMWPDLJTXZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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